molecular formula C23H17BrN2O4 B2851608 3-(2-bromophenoxy)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 951987-23-8

3-(2-bromophenoxy)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

Cat. No.: B2851608
CAS No.: 951987-23-8
M. Wt: 465.303
InChI Key: BAJKAVXKFIZACV-UHFFFAOYSA-N
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Description

3-(2-bromophenoxy)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a complex organic compound characterized by a chromen-oxazin structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromophenoxy)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one typically involves multi-step organic reactions. Key steps include:

  • Formation of the Chromen-oxazin Scaffold: : This is achieved through a reaction between appropriate precursors under specific conditions. For example, a reaction between 3,4-dihydro-2H-pyran and an appropriate aromatic amine in the presence of an acid catalyst.

  • Coupling with Pyridine Moiety: : The final step involves coupling the brominated intermediate with pyridin-4-ylmethyl moiety under basic conditions.

Industrial Production Methods

In industrial settings, the preparation of this compound can involve optimization of reaction conditions to increase yield and purity. This might include the use of automated reactors and continuous flow systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3-(2-bromophenoxy)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one undergoes several types of reactions, including:

  • Oxidation: : This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

  • Reduction: : Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LAH).

  • Substitution: : Nucleophilic or electrophilic substitution reactions can be conducted, especially on the bromophenoxy group.

Common Reagents and Conditions

  • Oxidation: : Typically performed in aqueous or organic solvents at varying temperatures depending on the reagent.

  • Reduction: : Conducted in aprotic solvents under an inert atmosphere to prevent unwanted side reactions.

  • Substitution: : Uses a range of nucleophiles or electrophiles depending on the desired product.

Major Products Formed

Depending on the reaction conditions and reagents used, major products can include oxidized derivatives, reduced forms, or substituted analogs of the original compound.

Scientific Research Applications

Chemistry

In chemistry, 3-(2-bromophenoxy)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is studied for its reactivity and potential as a building block for more complex molecules.

Biology

This compound is investigated for its potential biological activity, such as binding affinity to specific proteins or enzymes.

Medicine

There are studies exploring its use in pharmaceuticals, particularly in the development of drugs targeting specific pathways.

Industry

In industrial applications, this compound could be used as a precursor for materials science research or as an intermediate in the synthesis of advanced organic materials.

Mechanism of Action

The mechanism by which 3-(2-bromophenoxy)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one exerts its effects involves interaction with specific molecular targets. For instance, in biological systems, it may interact with enzyme active sites or receptor binding domains, modulating their activity through competitive or non-competitive inhibition.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chlorophenoxy)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one: : Chlorine atom substitution can affect the compound's reactivity and biological activity.

  • 3-(2-fluorophenoxy)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one: : Fluorine substitution can lead to differences in lipophilicity and metabolic stability.

  • 3-(2-iodophenoxy)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one: : Iodine substitution can alter the compound’s steric and electronic properties.

Highlighting Uniqueness

What sets 3-(2-bromophenoxy)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one apart is the presence of the bromine atom, which can significantly influence its chemical reactivity and biological interactions compared to its halogenated analogs. The bromine atom’s size and electron-withdrawing nature make this compound unique in its class.

Properties

IUPAC Name

3-(2-bromophenoxy)-9-(pyridin-4-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17BrN2O4/c24-18-3-1-2-4-20(18)30-21-13-28-23-16(22(21)27)5-6-19-17(23)12-26(14-29-19)11-15-7-9-25-10-8-15/h1-10,13H,11-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAJKAVXKFIZACV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC3=C2OC=C(C3=O)OC4=CC=CC=C4Br)OCN1CC5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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